B1578816 Beta-Amyloid (1-10)

Beta-Amyloid (1-10)

Cat. No.: B1578816
M. Wt: 1196.2
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (1-10) is a defined 10-amino acid peptide fragment corresponding to the human N-terminal sequence of the amyloid-beta protein (Aβ), a key player in the pathology of Alzheimer's disease . This specific peptide, with the sequence H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-OH (DAEFRHDSGY) , represents the very first segment of the full-length Aβ peptide (e.g., Aβ1-42). As such, it serves as an essential research tool for investigating the early structural and immunological events in amyloid formation. The N-terminal domain is a primary target for many antibodies used in Alzheimer's research and diagnostics . Antibodies like bapineuzumab, for instance, are directed against this N-terminal extremity and are insensitive to the aggregation state of the Aβ peptide . Utilizing Beta-Amyloid (1-10) allows for highly specific immunological studies, epitope mapping, and the development of sensitive detection assays without interference from the complex aggregation behavior associated with full-length Aβ variants. It is particularly valuable for research focusing on the initial stages of Aβ metabolism, precursor protein processing, and the development of targeted therapeutic and diagnostic agents that recognize this specific region. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Weight

1196.2

sequence

DAEFRHDSGY

Origin of Product

United States

Scientific Research Applications

Amyloid beta (Aβ) denotes peptides of 36–43 amino acids that are the main component of amyloid plaques found in the brains of people with Alzheimer's disease (AD) . Research suggests that Aβ buildup sets off a cascade of damage and dysfunction in neurons, causing dementia . The assembly of Aβ into multimeric structures is key to the biological effect of those species . Current focus is on the earlier phase of Aβ assembly which involves soluble multimers of the peptide .

While the query specifies Beta-Amyloid (1-10), the search results primarily discuss Beta-Amyloid (Aβ) in general, its role in Alzheimer's disease, and related research applications. Beta-Amyloid (1-10) refers to a specific fragment of the larger Aβ peptide. Given the limited information available specifically on Beta-Amyloid (1-10), the following sections detail the broader applications of Aβ research, which are relevant due to the functional relationships between different Aβ fragments.

Scientific Research Applications

  • Understanding Alzheimer's Disease (AD) : Research indicates that Alzheimer's disease pathogenesis is widely believed to be driven by the production and deposition of the β-amyloid peptide (Aβ) . Aβ has been the prime target for the development of AD therapy .
  • Immunotherapy Research: Immunotherapy may stimulate the host immune system to recognize and attack Aβ, or provide antibodies that either prevent plaque deposition or enhance clearance of plaques or Aβ oligomers . Antibodies that target Aβ and were tested in clinical trials included aducanumab, bapineuzumab, crenezumab, gantenerumab, lecanemab, and solanezumab .
  • BACE1 Inhibitors: Since 1999, inhibiting BACE1 activity has been pursued as a key method of halting the amyloid cascade and the development of effective BACE1 inhibitors has become a focus of many drug trials .

Measuring Amyloid Beta

  • Imaging Compounds: Imaging compounds, notably Pittsburgh compound B, can selectively bind to amyloid beta in vitro and in vivo. This technique, combined with PET imaging, is used to image areas of plaque deposits in those with Alzheimer's .
  • Post Mortem or in Tissue Biopsies: Amyloid beta can be measured semiquantitatively with immunostaining, which also allows one to determine location . One sensitive method is ELISA which is an immunosorbent assay that utilizes a pair of antibodies that recognize amyloid beta .
  • Atomic Force Microscopy: Atomic force microscopy, which can visualize nanoscale molecular surfaces, can be used to determine the aggregation state of amyloid beta in vitro .
  • Vibrational Microspectroscopy: Amyloid proteins like Aβ can be detected with this technique because of their high content of β-sheet structures .
  • Dual Polarisation Interferometry: Dual polarisation interferometry is an optical technique which can measure early stages of aggregation by measuring the molecular size and densities as the fibrils elongate .

Amyloid Beta-Based Therapy

  • Monoclonal Antibodies: Aducanumab, a monoclonal antibody against Aβ aggregates, has obtained the FDA’s approval as an Alzheimer’s drug for its ability to reduce the level of Aβ plaques in patients with early AD or mild cognitive impairment (MCI) . Donanemab, another monoclonal antibody targeting deposited plaques, outperformed aducanumab-avwa treatment in terms of brain amyloid clearance in patients with early symptomatic AD . Lecanemab, a humanized IgG1 monoclonal antibody targeting Aβ soluble protofibrils, reduced markers of amyloid and moderately improved cognitive decline in patients with early AD .
  • Sigma-1 and M1 Muscarinic Receptors: ANAVEX®2-73 (Blarcamesine), which targets sigma-1 and M1 muscarinic receptors, has also demonstrated its disease-modifying activity in AD transgenic mice, including reducing amyloid and tau pathologies as well as improving cognitive deficits .

Comparison with Similar Compounds

Table 1: Key Properties of Beta-Amyloid Isoforms

Compound Length Molecular Weight Aggregation Propensity Toxicity Profile References
Beta-Amyloid (1-42) 42 aa 4514.04 High (forms fibrils) High (synaptic loss)
Beta-Amyloid (1-40) 40 aa ~4329.8 Moderate Moderate [General Knowledge]
Beta-Amyloid (1-10) 10 aa ~1160.3 Low (hypothetical) Uncertain [Inferred]

Key Findings :

  • Aβ(1-42) : The most pathogenic isoform, forming insoluble fibrils and soluble oligomers that drive synaptic dysfunction and oxidative stress . Its C-terminal hydrophobicity enhances aggregation .
  • Aβ(1-40) : Less aggregation-prone than Aβ(1-42) but still implicated in vascular amyloidosis.

Key Findings :

  • Thiophene Derivatives: Exhibit variable binding affinities depending on substituents. Fluoroethyl-substituted variants show high specificity for Aβ plaques, enabling non-invasive AD diagnostics .
  • TRV 101: A novel small molecule inhibiting both Aβ and tau oligomerization, with favorable brain penetrance and pharmacokinetics . Unlike Aβ(1-10), TRV 101 targets pre-existing aggregates rather than monomeric peptides.

Comparison with Natural Compounds Inhibiting Amyloid Aggregation

Table 3: Natural Compounds with Anti-Amyloid Activity

Compound Mechanism Effective Concentration References
Curcumin Inhibits fibril formation 1–10 µM
Crocetin Reduces Aβ-induced ROS and apoptosis 1–10 µM
Rosmarinic Acid Destabilizes preformed fibrils Not reported

Key Findings :

  • Curcumin : Disrupts Aβ fibrillization and destabilizes preformed fibrils, likely through hydrophobic interactions . Its efficacy overlaps with Aβ(1-10)’s hypothetical role in early aggregation.
  • Crocetin : At 1–10 µM, mitigates Aβ-induced mitochondrial dysfunction and oxidative stress, suggesting synergy with Aβ(1-10) in modulating toxicity .

Comparison with Tau-Targeting Agents

While Aβ(1-10) is an amyloid-derived peptide, tau-targeting compounds highlight structural and functional distinctions:

  • Tau Aggregates : Share β-sheet motifs with Aβ but require distinct binding agents (e.g., compounds in Section 3.2.1 of ).
  • Selectivity Challenges : Some imaging agents bind both Aβ and tau, but optimized compounds like TRV 101 show dual efficacy .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing Beta-Amyloid (1-10) peptides is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides with high precision. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a resin.

  • Resin anchoring: The peptide synthesis starts by anchoring the first amino acid to a solid resin, such as 4-alkoxylbenzyl alcohol resin.
  • Fmoc chemistry: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is used to protect the amino terminus during synthesis. Each amino acid is coupled using activated reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry solvents such as dichloromethane.
  • Cycle repetition: The process involves repeating cycles of deprotection and coupling to elongate the peptide chain to the desired length (in this case, 10 amino acids).
  • Capping: Unreacted sites on the resin are capped using acetic anhydride to prevent deletion sequences.
  • Cleavage and purification: After synthesis, the peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

This method yields high purity Beta-Amyloid (1-10) peptides suitable for research and diagnostic applications.

Pre-Treatment of Peptide Powders

Before synthesis or experimental use, peptide powders are often pre-treated to remove pre-existing aggregates:

  • Solubilization in Hexafluoroisopropanol (HFIP): Peptide powders are dissolved at 1 mM concentration in HFIP to disaggregate pre-formed oligomers.
  • Evaporation and storage: HFIP is evaporated overnight in a fume hood, leaving a peptide film that is stored desiccated at −20°C.
  • Re-solubilization: Immediately prior to use, films are brought to room temperature and solubilized in anhydrous dimethyl sulfoxide (DMSO) at 5 mM concentration.
  • Sonication: The solution is sonicated for 10 minutes at 22°C to ensure homogeneity.

This pre-treatment ensures that the peptide starts in a monomeric or defined oligomeric state for further experimentation or preparation.

Preparation of Oligomeric and Fibrillar Forms

Although Beta-Amyloid (1-10) is a short fragment, protocols for longer amyloid-beta peptides provide insights into handling and preparation:

  • Oligomer formation: Dilution of DMSO stock into phenol-red free Hams F12 medium at pH 7.4, followed by incubation at 4°C for 24 hours, promotes oligomer formation.
  • Fibril formation: Dilution into 10 mM HCl at pH 2.1, with incubation at 37°C for 24 hours, promotes fibril formation.

While these conditions are optimized for longer amyloid-beta peptides like Aβ42, they inform the handling of Beta-Amyloid (1-10) in aggregation studies.

Purification and Size Fractionation

For obtaining pure populations of amyloid-beta peptides of specific sizes, including short fragments:

This method ensures high purity and size-specific populations of amyloid peptides for structural and functional studies.

Lipidation and Immunogenic Preparation (Advanced Modifications)

For immunological studies, Beta-Amyloid peptides can be modified:

  • Palmitoylation: Sequential attachment of palmitoyl groups to lysine residues on the peptide to enhance immunogenicity.
  • Lipopeptide synthesis: Incorporation of palmitoylated lysines at the peptide's C-terminus during SPPS.
  • Liposome formulation: Mixing palmitoylated peptides with lipid adjuvants such as dimyristoylphosphatidylcholine, dimyristoylphosphatidylglycerol, cholesterol, and monophosphoryl lipid A to form liposomes for vaccine applications.

These modifications are performed following the initial peptide synthesis and purification steps and are characterized by mass spectrometry and HPLC.

Summary Table of Preparation Methods for Beta-Amyloid (1-10)

Preparation Step Description Key Reagents/Conditions Purpose/Outcome
Solid-Phase Peptide Synthesis (SPPS) Sequential amino acid coupling on resin using Fmoc chemistry Fmoc-protected amino acids, DCC, DMAP, resin High purity peptide synthesis
Pre-treatment with HFIP Dissolution in HFIP, evaporation, storage at −20°C, re-solubilization in DMSO and sonication HFIP, DMSO, sonicator Removal of aggregates, monomerization
Oligomer/Fibril formation Incubation in specific buffers at controlled pH and temperature Hams F12 pH 7.4 (4°C, 24h) for oligomers; 10 mM HCl pH 2.1 (37°C, 24h) for fibrils Controlled aggregation states
Size Fractionation & Purification Photochemical cross-linking, SDS-PAGE, gel excision, electro-elution, dialysis SDS-PAGE, Zn/imidazole stain, electro-elution Pure size-specific peptide populations
Lipidation & Immunogenic Preparation Palmitoylation of lysines, liposome formulation with lipid adjuvants FmocLys(Pal)OH, lipids, monophosphoryl lipid A Enhanced immunogenicity for vaccine research

Detailed Research Findings

  • Jungbauer et al. (2009) established that pre-treatment with HFIP followed by DMSO solubilization and sonication is critical to obtain reproducible amyloid-beta preparations free of pre-aggregated species.
  • Hayden et al. (2016) demonstrated that photochemical cross-linking combined with SDS-PAGE fractionation allows isolation of pure amyloid-beta oligomers, which can be adapted for short fragments like Beta-Amyloid (1-10) for detailed structural studies.
  • Patent US7060270B2 describes the synthesis of palmitoylated amyloid peptides using SPPS with specific coupling and capping steps, followed by liposome formulation for immunological applications, highlighting advanced modifications possible post-synthesis.

Q & A

Advanced Research Question

  • Secretase modulation : Beta-secretase (BACE1) inhibitors reduce Aβ (1-10) production but require co-administration with gamma-secretase modulators to avoid toxic APP fragments.
  • Immunotherapy : Antibodies targeting the N-terminal (e.g., aducanumab) enhance microglial clearance.
  • Metal chelation : Clioquinol derivatives bind Zn²⁺/Cu²⁺ to prevent metal-induced aggregation.
    Dose-response studies and off-target effect screening (e.g., Western blot for APP fragments) are critical .

How should researchers address variability in Beta-Amyloid (1-10) quantification across different immunoassays?

Basic Research Question
Variability arises from antibody cross-reactivity with APP fragments or longer Aβ isoforms. Solutions include:

  • Using MS as a gold standard for calibration.
  • Validating assays with spiked recovery experiments in CSF or plasma.
  • Reporting coefficients of variation (CV) for inter-lab reproducibility .

What computational tools can predict Beta-Amyloid (1-10) interactions with potential therapeutic compounds?

Advanced Research Question
Molecular docking software (e.g., AutoDock Vina) screens small molecules for binding affinity to Beta-Amyloid (1-10)’s hydrophobic core (residues 17-21). Machine learning models trained on existing inhibitors (e.g., tramiprosate) predict pharmacokinetic properties. Experimental validation via surface plasmon resonance (SPR) confirms binding kinetics .

How do post-translational modifications (PTMs) of Beta-Amyloid (1-10) influence its pathogenicity in neurodegenerative diseases?

Advanced Research Question
PTMs like phosphorylation (at Ser8) or oxidation (Met35) alter aggregation and toxicity. Methods to study PTMs include:

  • PTM-specific antibodies : For immunoprecipitation and Western blot.
  • Top-down proteomics : To identify modifications in human brain tissues.
  • Transgenic models : Expressing PTM-mimetic mutants of Beta-Amyloid (1-10) .

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